Methylpyrrolidone

概要

説明

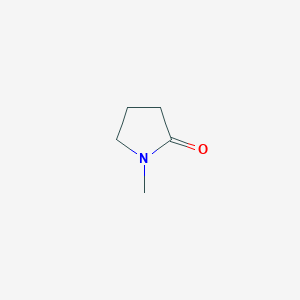

N-Methyl-2-pyrrolidone (NMP) (CAS No. 872-50-4) is a polar aprotic solvent with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol. It is a colorless to slightly yellow liquid with a high boiling point (203°C), low viscosity, and excellent solvency for a wide range of organic and inorganic compounds . Key properties include:

- High thermal stability and miscibility with water, alcohols, ethers, and aromatic hydrocarbons.

- Low toxicity compared to alternatives like N,N-dimethylformamide (DMF), though regulatory scrutiny exists due to reproductive toxicity concerns .

- Applications: Used in polymer production (e.g., polyvinylpyrrolidone), pharmaceuticals, gas separation membranes, and lithium battery manufacturing .

準備方法

Industrial Preparation via Gamma-Butyrolactone and Methylamine

Reaction Mechanism and Process Design

The predominant industrial method involves the condensation of γ-butyrolactone (GBL) with monomethylamine (MMA). This two-step process begins with the reversible formation of N-methyl-γ-hydroxybutanamide, followed by intramolecular cyclization under elevated temperatures (200–300°C) and pressures (5–150 bar) to yield NMP . The reaction is summarized as:

3\text{NH}2 \rightarrow \text{N-Methyl-γ-hydroxybutanamide} \rightarrow \text{NMP} + \text{H}_2\text{O}

To overcome equilibrium limitations, a molar excess of MMA (1.05–1.5:1 MMA:GBL) is employed, ensuring >99% GBL conversion and >95% NMP selectivity .

Process Optimization

-

Catalytic Enhancements : Acidic catalysts like H-ZSM-5 zeolites or metal oxides (Al, Zr) improve cyclization efficiency, reducing reaction times to 1.5–5 hours .

-

Continuous Production : Tubular reactors operating at 230–270°C and 50–150 bar achieve space-time yields of 1–3 kg NMP/(h·L reactor) . Unreacted methylamines are recycled, minimizing waste .

-

Purification : Distillation cascades separate NMP from byproducts (water, residual MMA). Alkaline treatments (0.05–0.2% NaOH) during distillation suppress decomposition, yielding >99.7% purity .

One-Pot Synthesis from 1,4-Butanediol and Methylamine

Catalytic Direct Synthesis

Emerging methods bypass GBL by directly reacting 1,4-butanediol (BDO) with MMA. Copper-nickel-modified ZSM-5 catalysts facilitate a borrowing-hydrogen mechanism:

-

Dehydrogenation : BDO → γ-butyrolactone + H

-

Amination : GBL + MMA → NMP .

This one-pot process operates at 150–250°C under hydrogen atmospheres, achieving >90% NMP yield with 99% optical purity .

Advantages Over Traditional Routes

-

Cost Efficiency : Eliminates separate GBL production steps, reducing energy and feedstock costs .

-

Sustainability : Utilizes bio-based BDO derived from renewable resources, aligning with green chemistry principles .

Alternative Synthesis Routes

Pyrrole-Based Methods

Early methods involved alkylating pyrrole with methyl halides or reacting pyrrole with methylamine at >80°C. However, these routes suffer from low yields (<70%) and byproduct formation, limiting industrial adoption .

Propylene Oxide and Ammonia

Propylene oxide reacts with ammonia at 300–500°C over acid catalysts to form NMP via intermediate imines. While achieving high purity, this method requires specialized equipment and is less economically viable .

Succinonitrile Pathway

Hydrogenation of succinonitrile with methylamine produces NMP, but competing reactions reduce selectivity (<85%). This route remains experimental .

Comparative Analysis of Methods

化学反応の分析

Oxidative Degradation Pathways

NMP undergoes oxidation under specific conditions, forming reactive intermediates:

Industrial impact : In microelectronics, NMP oxidation corrodes metal substrates (e.g., Co, Cu) during photolithography, necessitating inert atmospheres to suppress degradation .

Thermal Decomposition

At elevated temperatures (>300°C), NMP decomposes into:

Safety note : Autoignition occurs at 346°C, with a flash point of 91°C (closed cup) .

Hydrolysis and Stability

-

Resistance to hydrolysis : Stable in neutral aqueous solutions but hydrolyzes under acidic/basic conditions to form 4-methylaminobutyric acid .

-

pH dependence : Hydrolysis rate increases below pH 4 or above pH 10 .

Biodegradation Pathways

Alcaligenes and Alicycliphilus species metabolize NMP via:

-

Initial cleavage : NMP hydrolase (NmpB) converts NMP to γ-N-methylaminobutyric acid .

-

Oxidative steps : Further degradation yields succinate and methylamine, entering central metabolism .

Bioremediation potential : Complete mineralization occurs within 72 hours under aerobic conditions .

Reaction with Metals

-

Complexation : Forms stable complexes with transition metals (e.g., Co²⁺, Fe³⁺), altering redox behavior .

-

Corrosion : Oxidized NMP solutions dissolve deposited metals on wafers, impacting microdevice performance .

Industrial and Environmental Implications

科学的研究の応用

Pharmaceutical Applications

NMP is recognized as an effective solvent in pharmaceutical formulations. Its ability to solubilize a wide range of compounds makes it valuable in drug development and manufacturing.

- Solubilization : NMP enhances the solubility of poorly soluble drugs, facilitating their formulation into effective dosage forms. It is particularly useful in the preparation of injectable solutions and topical formulations .

- Pharmacokinetics : Studies have shown that NMP exhibits favorable pharmacokinetic properties, allowing for efficient absorption and distribution in biological systems. A quantitative risk analysis demonstrated its impact on fetal development in animal models, emphasizing the need for careful exposure management in pregnant populations .

- Toxicity and Safety : While NMP is effective, its safety profile has raised concerns. Regulatory bodies have established occupational exposure limits due to its potential developmental toxicity . Continuous research is essential to balance its benefits against health risks.

Industrial Applications

NMP's solvent properties extend beyond pharmaceuticals into various industrial applications:

- Chemical Manufacturing : NMP serves as a solvent for polymerization reactions and as a medium for extraction processes in petrochemical industries. Its ability to dissolve both polar and non-polar substances makes it ideal for diverse chemical reactions .

- Semiconductor Industry : NMP is utilized in semiconductor fabrication processes, where it aids in cleaning and photoresist stripping due to its excellent solvency characteristics .

Environmental Applications

NMP's role in environmental science is gaining attention, particularly regarding its use in remediation processes:

- Pollution Control : NMP has been investigated for its effectiveness in extracting pollutants from contaminated soils and water sources. Its strong solubilizing ability allows it to mobilize hydrophobic contaminants, enhancing their removal from the environment .

Case Studies and Research Findings

Several studies illustrate the diverse applications of NMP:

作用機序

メチルピロリドンがその効果を発揮するメカニズムは、溶媒および浸透促進剤として作用する能力に関与しています。生物系では、転写因子クルッペル様因子2の発現を高め、その結果、炎症性サイトカインと接着分子の産生が抑制されます . このメカニズムは、炎症性疾患やアテローム硬化症の治療における潜在的な使用法において特に重要です。

類似の化合物との比較

メチルピロリドンは、ジメチルホルムアミドやジメチルスルホキシドなどの他の双極性非プロトン性溶媒に似ています。 メチルピロリドンは、特定の用途において特に有用な独自の特性を持っています。

N-エチル-2-ピロリドン: コーティングや金属の洗浄など、様々な産業用途におけるメチルピロリドンの代替品として提案されています.

ピロリジノン誘導体: これらの化合物は、5員環のラクトン構造を共有し、抗菌性や抗癌性など、様々な生物活性を示します.

メチルピロリドンは、幅広いポリマーを溶解する能力と、リチウムイオン電池の製造における使用法により、他の類似の化合物と比較して独自性を際立たせています。

類似化合物との比較

Detailed Comparisons

NMP vs. DMF

- Thermal Stability : NMP’s higher boiling point (203°C vs. 153°C) makes it preferable for high-temperature processes like polymer synthesis .

- Toxicity : DMF is classified as reprotoxic, leading to its phased replacement by NMP in pharmaceuticals and coatings. However, NMP still faces restrictions under REACH .

- Versatility : Both solvents dissolve polar polymers, but NMP is favored in membrane preparation (e.g., polyetherimide) due to better hydrogen permeance compared to alternatives like GBL .

NMP vs. γ-Butyrolactone (GBL)

- Titration Compatibility: In non-aqueous titrations, NMP and GBL both work with KOH, but only NMP supports multiple titrants (e.g., TBAH, sodium methylate) .

- Membrane Performance: GBL is a non-toxic alternative to NMP but shows lower hydrogen permeance in gas separation membranes .

- Biodegradability : NMP is more readily biodegraded by microbes like Alicycliphilus sp., whereas GBL’s degradation is less efficient .

NMP vs. Dimethyl Carbonate (DMC)

- Environmental Impact : DMC is a "green" solvent exempt from VOC regulations, unlike NMP, which has higher volatility and toxicity .

- Functionality : DMC lacks the solvency power of NMP but is widely used as a methylating agent in place of toxic halocarbons .

NMP vs. DMSO

- Solvation Behavior: Both are polar aprotic solvents, but NMP is non-associating, enabling consistent solvation of polymers like polyvinylpyrrolidone .

- Pharmaceutical Use : NMP enhances solubility of drugs with proton-donating groups (e.g., digoxin, phenytoin) more effectively than DMSO .

Research Findings and Industrial Relevance

- Gas Separation Membranes : NMP-prepared membranes exhibit superior hydrogen permeance (4,500 GPU) compared to GBL (3,200 GPU), though selectivity remains similar .

- Pharmaceuticals: NMP increases solubility of polar drugs by 500× (digoxin) and 65× (phenytoin) in aqueous solutions, outperforming DMF and ethanol .

- Environmental Trade-offs : Despite its biodegradability, NMP’s reproductive toxicity limits its use in consumer products, driving adoption of GBL and DMC in niche applications .

生物活性

N-methyl-2-pyrrolidone (NMP) is a polar aprotic solvent widely used in various industrial applications, including pharmaceuticals, due to its excellent solubilizing properties. Recent research has highlighted its significant biological activities, particularly in anti-inflammatory and immunomodulatory contexts. This article reviews the biological activity of NMP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Biological Activity

NMP has been investigated for its diverse biological effects, including:

- Anti-inflammatory properties : NMP has been shown to reduce inflammation in various models, particularly in atherosclerosis.

- Immunomodulation : It exhibits immunomodulatory effects that influence the behavior of immune cells.

- Antineoplastic activity : NMP has demonstrated potential in cancer treatment contexts, particularly in hematological malignancies.

Anti-inflammatory Effects

Research indicates that NMP acts as an anti-inflammatory agent by enhancing the expression of the transcription factor KLF2 (Kruppel-like factor 2). This mechanism is crucial for regulating endothelial function and reducing inflammatory responses. In a study involving a mouse model of atherosclerosis, NMP treatment led to:

- Inhibition of endothelial inflammation : NMP reduced monocyte adhesion to endothelial cells and decreased the production of inflammatory cytokines such as TNF-α.

- Dose-dependent effects : Administration of NMP at varying doses (25, 125, and 250 mg/kg) resulted in significant reductions in markers of inflammation without causing tissue damage or necrosis .

Immunomodulatory Activity

NMP has been identified as an acetyllysine mimetic that interacts with bromodomain proteins, leading to broad-spectrum immunomodulation. In a study on multiple myeloma:

- Downregulation of oncogenes : NMP treatment resulted in decreased expression of cMYC and IRF4, important oncogenes in myeloma pathogenesis.

- Independence from cereblon targets : Unlike other immunomodulatory drugs, NMP's effects were found to be independent of cereblon and Ikaros targets, suggesting unique pathways for its action .

Atherosclerosis Model

In a comprehensive study on the effects of NMP on atherosclerosis, researchers administered NMP to C57BL6/J mice over an extended period. Key findings included:

- Long-term safety : No adverse effects were observed in liver or other organs after prolonged exposure to NMP at therapeutic doses.

- KLF2 Activation : The study confirmed that NMP significantly increased KLF2 mRNA levels in liver tissues, correlating with reduced expression of inflammatory markers like VCAM-1 and Cxcl12 .

Cancer Treatment

In another investigation focusing on hematological malignancies, NMP was tested in a cMYC-driven myeloma model:

- Antimyeloma activity : At sub-BET inhibitory concentrations, NMP displayed potent antitumor effects while modulating immune responses.

- Potential therapeutic implications : These findings suggest that NMP could serve as a novel therapeutic agent for treating specific cancers .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Anti-inflammatory | KLF2 activation | |

| Immunomodulatory | Acetyllysine mimetic | |

| Antineoplastic | Downregulation of cMYC |

Safety and Toxicology

While NMP is generally regarded as safe for use as a solvent in pharmaceuticals, ongoing evaluations are essential. The U.S. EPA has conducted risk assessments indicating that:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of NMP that influence its utility as a solvent in synthetic chemistry?

NMP is a polar aprotic solvent with a high boiling point (~202°C) and miscibility with water, alcohols, ketones, and aromatic hydrocarbons . Its stability under acidic/basic conditions is limited due to lactam ring hydrolysis, requiring careful pH control during reactions . Key properties include:

- Refractive index : ~1.469 (useful for monitoring reaction progress via spectroscopy) .

- Solubility parameters : Enables selective dissolution of polymers and organic compounds, critical for designing solvent systems in materials science .

Methodological Tip : Use miscibility tests with target substrates and refractive index measurements to optimize solvent selection .

Q. How can researchers ensure purity of NMP for sensitive electrochemical applications (e.g., battery electrolytes)?

Ultra-high-purity NMP (electronic grade) requires multistep distillation and adsorption processes to remove trace metals (e.g., Na⁺, K⁺) and water . Analytical methods include:

- ICP-MS : Detects metal impurities down to ppb levels.

- Karl Fischer titration : Measures water content (<50 ppm for electronic applications) .

Best Practice : Store NMP under inert gas (e.g., argon) to prevent moisture absorption and degradation .

Q. What are the established protocols for synthesizing NMP in laboratory settings?

NMP is synthesized via the reaction of γ-butyrolactone with methylamine under controlled conditions :

Reaction Setup : Conduct in a sealed reactor at 200–250°C with excess methylamine.

Purification : Distill under reduced pressure to isolate NMP (purity >99% confirmed by GC-MS) .

Validation : Characterize via FTIR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (δ 2.2–3.1 ppm for pyrrolidinone protons) .

Q. How should developmental toxicity risks of NMP be assessed in in vivo models?

The EPA identifies developmental toxicity (e.g., reduced fetal weight) as a critical risk . Key experimental design considerations:

- Dosage : Subchronic exposure at 50–200 mg/kg/day in rodents to establish dose-response relationships .

- Biomarkers : Monitor urinary 2-hydroxy-N-methylsuccinimide (2-HMSI) as a metabolite biomarker .

Contradiction Note : Some studies report no teratogenicity at low doses (<50 mg/kg/day), highlighting the need for species-specific exposure protocols .

Advanced Research Questions

Q. How can contradictions in toxicokinetic data for NMP be resolved (e.g., saturation of metabolic pathways)?

NMP exhibits nonlinear pharmacokinetics due to saturable hepatic metabolism . To address discrepancies:

In Vitro/In Vivo Correlation : Use hepatocyte assays to model metabolic saturation thresholds .

Compartmental Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict tissue-specific accumulation .

Case Study : A 2003 human study found 2-HMSI excretion plateaus at high NMP doses, aligning with saturable enzyme activity .

Q. What methodologies optimize NMP’s role in stabilizing lithium-ion battery electrodes?

NMP modulates cathode-electrolyte interfaces by forming resistive protective films. Advanced approaches include:

- Electrochemical Impedance Spectroscopy (EIS) : Quantify interfacial resistance changes with NMP additives .

- XPS Analysis : Confirm film composition (e.g., LiF, polymeric species) post-cycling .

Key Finding : 2% NMP in electrolytes reduces voltage hysteresis by 15% in LiNi₀.₆Co₀.₂Mn₀.₂O₂ cathodes .

Q. How does NMP enhance sensitivity in colorimetric heavy metal detection assays?

NMP acts as a reducing agent in gold nanoparticle (AuNP) synthesis for Hg²⁺ detection :

Synthesis : Boil HAuCl₄ with oxidized NMP to form AuNPs (λmax = 520 nm).

Detection : Hg²⁺ induces AuNP aggregation (λshift to 650 nm), with a detection limit of 10 nM .

Optimization : Adjust NMP oxidation time to control nanoparticle size and surface reactivity .

Q. What experimental strategies mitigate NMP’s environmental persistence in lab waste?

NMP’s low volatility and high solubility necessitate advanced degradation methods:

特性

IUPAC Name |

1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXISVLQFMRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26876-92-6 | |

| Record name | 2-Pyrrolidinone, 1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020856 | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyrrolidinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39 | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%). | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

872-50-4, 30207-69-3, 51013-18-4 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpyrrolidone [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030207693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051013184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pyrrolidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9CE63FPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。